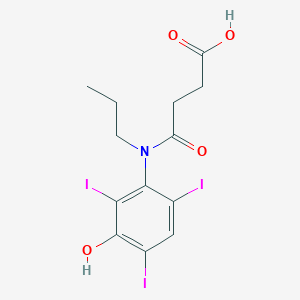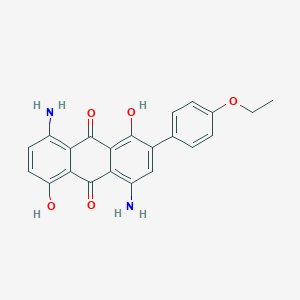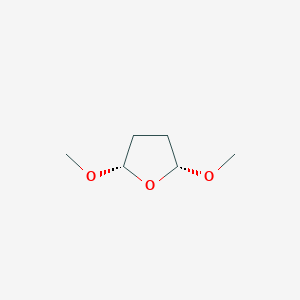
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid (HPPS) is a non-ionic contrast agent that is widely used in medical imaging procedures, particularly in computed tomography (CT) scans. HPPS is a water-soluble compound that contains three iodine atoms, which make it an effective contrast agent for imaging soft tissues and blood vessels.
科学的研究の応用
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is primarily used as a contrast agent in medical imaging procedures, particularly in CT scans. It is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. This compound has also been used in research studies to investigate the effects of contrast agents on the body and to develop new imaging techniques.
作用機序
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid works by absorbing X-rays, which makes the tissues and blood vessels containing the contrast agent appear brighter on the CT scan. The iodine atoms in this compound are responsible for absorbing the X-rays, and the contrast agent is eliminated from the body through the kidneys.
Biochemical and Physiological Effects:
This compound is generally well-tolerated by the body, but it can cause adverse reactions in some patients. These reactions may include nausea, vomiting, headache, and allergic reactions. This compound is also known to cause nephrotoxicity, which is damage to the kidneys. Patients with pre-existing renal dysfunction are at a higher risk of developing nephrotoxicity.
実験室実験の利点と制限
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid is a widely used contrast agent in medical imaging procedures, and it has also been used in research studies to investigate the effects of contrast agents on the body. One advantage of this compound is that it is effective in enhancing the contrast between soft tissues and blood vessels, making it easier to identify abnormalities and diagnose diseases. However, this compound has some limitations in lab experiments. It can be difficult to obtain pure this compound, and the synthesis process can be time-consuming and expensive. Additionally, this compound can cause adverse reactions in some patients, which can affect the results of the experiment.
将来の方向性
There are several future directions for research on 3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid. One area of research is the development of new contrast agents that are less toxic and more effective than this compound. Another area of research is the investigation of the long-term effects of this compound on the body, particularly on the kidneys. Finally, research is needed to develop new imaging techniques that can provide more detailed information about the body's tissues and organs.
合成法
3'-Hydroxy-2',4',6'-triiodo-N-propylsuccinanilic acid can be synthesized by reacting 3-hydroxy-2',4',6'-triiodobenzoyl chloride with N-propylsuccinimide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder, which is then purified by recrystallization.
特性
| 10515-72-7 | |
分子式 |
C13H14I3NO4 |
分子量 |
628.97 g/mol |
IUPAC名 |
4-(3-hydroxy-2,4,6-triiodo-N-propylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-2-5-17(9(18)3-4-10(19)20)12-7(14)6-8(15)13(21)11(12)16/h6,21H,2-5H2,1H3,(H,19,20) |
InChIキー |
VSDUMHXFCUCZKA-UHFFFAOYSA-N |
SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
正規SMILES |
CCCN(C1=C(C(=C(C=C1I)I)O)I)C(=O)CCC(=O)O |
| 10515-72-7 | |
同義語 |
3-[[N-(3-Hydroxy-2,4,6-triiodophenyl)-N-propylamino]carbonyl]propionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)




